rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
CAS No.: 1212067-49-6
Cat. No.: VC11617533
Molecular Formula: C8H13NO2
Molecular Weight: 155.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212067-49-6 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.2 |
| IUPAC Name | (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid |
| Standard InChI | InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m0/s1 |
| SMILES | C1CC2CNCC2(C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the class of bicyclic pyrrolidine derivatives, characterized by a cyclopenta[c]pyrrole core. The "rac" designation indicates a racemic mixture of enantiomers, while the (3aR,6aR) configuration specifies the stereochemistry of the bridgehead carbons . The molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | |
| SMILES | C1C[C@@H]2C@(CCN2)C(=O)O | |
| InChIKey | OUQOATBOHJQCRJ-SVRRBLITSA-N | |
| Predicted CCS ([M+H]+) | 135.3 Ų |
Stereochemical Considerations
The bicyclic system imposes rigidity, with the 3aR and 6aR configurations influencing the spatial orientation of the carboxylic acid group. This stereochemistry is critical for interactions in chiral environments, such as enzyme binding pockets .
Synthesis and Derivatives
Structural Modifications
Derivatives highlight functionalization at the nitrogen and carboxylic acid positions:
-
Carboxamide analogs: e.g., rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide (C₁₀H₁₈N₂O), which introduces hydrophobic methyl groups to modulate bioavailability.
-
Hydrochloride salts: Improved solubility for pharmacological testing, as seen in CID 132372773 (C₈H₁₄ClNO₂) .
Physicochemical Properties
Acid-Base Behavior
The carboxylic acid group (pKa ~4.5–5.0) enables deprotonation under physiological conditions, facilitating salt formation. The hydrochloride derivative exhibits enhanced aqueous solubility, critical for in vitro assays .
Collision Cross-Section (CCS)
Ion mobility spectrometry predictions for the [M+H]+ adduct yield a CCS of 135.3 Ų, aiding in mass spectrometry-based identification .
Research Gaps and Future Directions
Unanswered Questions
-
Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).
-
Biological Activity: Limited studies on receptor binding or enzymatic inhibition.
Recommended Studies
-
Enantiomer resolution: Chiral chromatography to isolate (3aR,6aR) and (3aS,6aS) forms.
-
Structure-Activity Relationships (SAR): Modifying the cyclopentane ring or substituting the pyrrole nitrogen.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume